molecular formula C24H17F3N6O5 B11474662 N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474662
M. Wt: 526.4 g/mol
InChI Key: KPJOBKOSMSSIKZ-UHFFFAOYSA-N
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Description

“N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide” is a synthetic organic compound that features a diverse array of functional groups, including chromenone, benzimidazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide” likely involves multiple steps, including:

    Formation of the Chromenone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzimidazole Unit: Typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Construction of the Oxadiazole Ring: This can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation, under conditions that may include the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromenone moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the benzimidazole unit.

    Substitution: The trifluoromethyl group on the benzimidazole ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or modulators of biological pathways.

Medicine

Given its structural complexity, the compound may be explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with such structural features may interact with proteins or nucleic acids, modulating their function through binding interactions. The chromenone moiety, for example, is known to interact with various enzymes, while the benzimidazole unit may bind to DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar to the chromenone moiety, known for their biological activities.

    Benzimidazoles: Widely studied for their medicinal properties.

    Oxadiazoles: Known for their applications in medicinal chemistry and materials science.

Uniqueness

The uniqueness of “N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide” lies in the combination of these diverse functional groups within a single molecule, potentially leading to novel properties and applications not seen in simpler analogs.

Properties

Molecular Formula

C24H17F3N6O5

Molecular Weight

526.4 g/mol

IUPAC Name

N-[2-[(2-oxochromene-3-carbonyl)amino]ethyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C24H17F3N6O5/c25-24(26,27)23-30-15-6-2-3-7-16(15)33(23)12-18-31-21(38-32-18)20(35)29-10-9-28-19(34)14-11-13-5-1-4-8-17(13)37-22(14)36/h1-8,11H,9-10,12H2,(H,28,34)(H,29,35)

InChI Key

KPJOBKOSMSSIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)C3=NC(=NO3)CN4C5=CC=CC=C5N=C4C(F)(F)F

Origin of Product

United States

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